molecular formula C8H6BrNOS B12498289 4-Bromo-5-methoxybenzo[d]thiazole

4-Bromo-5-methoxybenzo[d]thiazole

Cat. No.: B12498289
M. Wt: 244.11 g/mol
InChI Key: PCRSMGYVYVIJPT-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxybenzo[d]thiazole typically involves the bromination of 5-methoxybenzo[d]thiazole. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as aldehydes and carboxylic acids.
  • Reduced products with hydrogen replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzo[d]thiazole
  • 5-Bromo-6-methoxybenzo[d]thiazole
  • 4-Chloro-5-methoxybenzo[d]thiazole

Comparison: 4-Bromo-5-methoxybenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties, making it a valuable candidate for further research and development.

Biological Activity

4-Bromo-5-methoxybenzo[d]thiazole is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BrNOS and features a thiazole ring fused with a methoxy-substituted benzene. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, modifications to the thiazole structure have been shown to enhance antiproliferative activity against cancer cell lines. In particular, compounds derived from thiazoles exhibit significant inhibition of tubulin polymerization, which is a critical mechanism for cancer cell proliferation .

A comparative analysis of several thiazole derivatives revealed that those with methoxy substitutions demonstrated improved activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range . This suggests that this compound could be effective in targeting these cancers.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE) . Compounds containing a benzo[d]thiazole core have been identified as potent AChE inhibitors, which is particularly relevant for the treatment of Alzheimer’s disease. In vitro assays have shown that certain derivatives exhibit strong inhibitory activity, with IC₅₀ values as low as 2.7 µM . The mechanism involves binding interactions at the active site of AChE, which can lead to increased acetylcholine levels in the brain.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial for its anticancer activity. By preventing microtubule formation, the compound disrupts mitotic processes in cancer cells .
  • AChE Inhibition : The binding affinity to AChE suggests that this compound can modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative conditions like Alzheimer’s .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that modifications to the thiazole ring led to significant improvements in cytotoxicity against various cancer cell lines. The most potent derivatives had IC₅₀ values ranging from 0.021 to 0.071 µM .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound can protect neuronal cells from apoptosis through AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiazole ring can enhance biological activity. For example, the presence of electron-donating groups significantly increases potency against cancer cells .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-8(7(5)9)10-4-12-6/h2-4H,1H3

InChI Key

PCRSMGYVYVIJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC=N2)Br

Origin of Product

United States

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